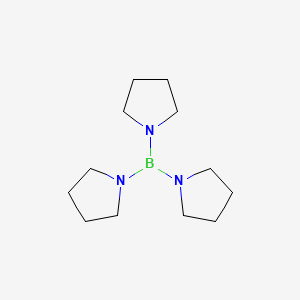
3-(4-Methylpiperidin-1-yl)propan-1-amine
Overview
Description
3-(4-Methylpiperidin-1-yl)propan-1-amine (also referred to as 3-MPA) is an organic compound belonging to the class of piperidines, which are cyclic amines composed of six carbon atoms and one nitrogen atom. 3-MPA is a common synthetic intermediate used in the production of a variety of drugs and other compounds, and has a wide range of applications in scientific research.
Scientific Research Applications
Light Stabilizer Synthesis
Deng Yi (2008) explored the synthesis of a polymeric hindered amine light stabilizer, specifically dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, prepared from a compound related to 3-(4-Methylpiperidin-1-yl)propan-1-amine. This research contributes to the development of novel light stabilizers used in various industrial applications (Deng Yi, 2008).
Reductive Amination in Pharmaceutical Synthesis
S. Senguttuvan et al. (2013) described the use of reductive amination involving compounds similar to 3-(4-Methylpiperidin-1-yl)propan-1-amine, yielding products with potential applications as analgesics, neuroleptics, and antihistamines. This illustrates the compound's role in synthesizing pharmaceuticals (S. Senguttuvan et al., 2013).
Radiopharmaceutical Synthesis
B. Czeskis (1998) worked on synthesizing a 5HT1A antagonist isotopomer using a process that involved a compound structurally related to 3-(4-Methylpiperidin-1-yl)propan-1-amine. This research is significant for the development of radiopharmaceuticals, which are crucial in diagnostic imaging and therapy (B. Czeskis, 1998).
Development of Novel Amines for Corrosion Inhibition
G. Gao et al. (2007) synthesized tertiary amines, including compounds similar to 3-(4-Methylpiperidin-1-yl)propan-1-amine, for inhibiting carbon steel corrosion. This research is valuable for industrial applications, particularly in protecting metals from corrosion (G. Gao et al., 2007).
Synthesis of Cholinesterase and Monoamine Oxidase Inhibitors
Oscar M. Bautista-Aguilera et al. (2014) developed new indole derivatives, including those derived from compounds akin to 3-(4-Methylpiperidin-1-yl)propan-1-amine, acting as dual inhibitors for cholinesterase and monoamine oxidase. This research is significant for treating neurodegenerative diseases like Alzheimer's (Oscar M. Bautista-Aguilera et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-(4-Methylpiperidin-1-yl)propan-1-amine is the neurotransmitter receptors in the nervous system . This compound acts as a ligand, binding to these specific receptors .
Mode of Action
3-(4-Methylpiperidin-1-yl)propan-1-amine interacts with its targets by mimicking or interfering with the action of natural neurotransmitters . This interaction aids in the understanding of receptor activation and signaling pathways .
Biochemical Pathways
The compound affects the synaptic transmission modulation , which is key to deciphering neuronal communication . By acting as a building block in the synthesis of more complex molecules, it influences various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-(4-Methylpiperidin-1-yl)propan-1-amine’s action are primarily observed in its role in neurotransmitter activity . It contributes to the understanding of receptor activation and signaling pathways, thereby playing a crucial role in neuronal communication .
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZUUHBRCBCMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389889 | |
| Record name | 3-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)propan-1-amine | |
CAS RN |
6241-30-1 | |
| Record name | 3-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1598694.png)








